molecular formula C17H26N4O4 B6487833 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(dimethylamino)ethyl]urea CAS No. 877641-45-7

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(dimethylamino)ethyl]urea

Cat. No.: B6487833
CAS No.: 877641-45-7
M. Wt: 350.4 g/mol
InChI Key: FSMCRVBUQWBYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-[2-(dimethylamino)ethyl]urea (hereafter referred to as DMP-5-oxo-Pyrrolidin-3-yl) is an organic compound that has been studied for its various applications in scientific research. This compound has been used in various fields such as biochemistry, physiology, and pharmacology due to its unique chemical structure. DMP-5-oxo-Pyrrolidin-3-yl is a derivative of pyrrolidine and is composed of two nitrogen atoms, two oxygen atoms, and one carbon atom. This compound has been found to have a wide range of physiological and biochemical effects, and can be used for a variety of laboratory experiments.

Mechanism of Action

The mechanism of action of DMP-5-oxo-Pyrrolidin-3-yl is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which then leads to the inhibition of certain biochemical pathways. Additionally, the compound has been found to interact with various enzymes, which can lead to changes in the activity of those enzymes.
Biochemical and Physiological Effects
DMP-5-oxo-Pyrrolidin-3-yl has been found to have various biochemical and physiological effects. For example, the compound has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, the compound has been found to interact with certain receptors in the body, such as the mu-opioid receptor, which can lead to changes in the activity of those receptors. Furthermore, the compound has been found to affect the activity of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

The use of DMP-5-oxo-Pyrrolidin-3-yl in laboratory experiments has several advantages. For example, the compound is relatively easy to synthesize and purify, and is relatively stable in aqueous solutions. Additionally, the compound is relatively non-toxic and can be used in a wide range of experiments. However, there are some limitations to the use of DMP-5-oxo-Pyrrolidin-3-yl in laboratory experiments. For example, the compound is relatively expensive and can be difficult to obtain in large quantities. Additionally, the compound is not as stable in organic solvents, and can be degraded under certain conditions.

Future Directions

The use of DMP-5-oxo-Pyrrolidin-3-yl in scientific research has a wide range of potential applications. For example, the compound could be used to study the effects of certain drugs on the body, as well as to investigate the effects of certain environmental toxins. Additionally, the compound could be used to study the effects of certain drugs on the central nervous system, as well as to investigate the effects of certain hormones on the body. Furthermore, the compound could be used to investigate the effects of certain drugs on the cardiovascular system, as well as to investigate the effects of certain drugs on the immune system. Finally, the compound could be used to investigate the effects of certain drugs on the gastrointestinal system, as well as to investigate the effects of certain drugs on the reproductive system.

Synthesis Methods

DMP-5-oxo-Pyrrolidin-3-yl can be synthesized using a variety of methods, including the reaction of dimethyl amine with 3,4-dimethoxybenzaldehyde. This reaction produces the corresponding urea product, which can then be further purified by chromatography. Additionally, the compound can be synthesized using a one-pot synthesis method, which involves the reaction of dimethyl amine with pyrrolidinone and 3,4-dimethoxybenzaldehyde. The product is then purified by column chromatography.

Scientific Research Applications

DMP-5-oxo-Pyrrolidin-3-yl has been used in various scientific research applications, such as in the study of enzyme inhibition, protein-protein interactions, and signal transduction. Additionally, the compound has been used in the study of the effects of various drugs on the body. For example, it has been used to study the effects of opioids on the central nervous system, as well as to investigate the effects of certain drugs on the cardiovascular system.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(dimethylamino)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4/c1-20(2)8-7-18-17(23)19-12-9-16(22)21(11-12)13-5-6-14(24-3)15(10-13)25-4/h5-6,10,12H,7-9,11H2,1-4H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMCRVBUQWBYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.